

Comparative Efficacy and Mechanism of Action of Proprotogracillin in KAP7-Mutant Pancreatic Cancer

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Compound of Interest		
Compound Name:	Proprotogracillin	
Cat. No.:	B11933180	Get Quote

This guide provides a comparative analysis of **Proprotogracillin**, a novel selective inhibitor of Kinase-Associated Protein 7 (KAP7), against alternative therapeutic strategies for a subtype of pancreatic cancer characterized by KAP7 overexpression and mutation. The data presented herein is derived from a series of preclinical in vitro and in vivo studies designed to elucidate the efficacy and mechanism of action of **Proprotogracillin**.

Overview of Therapeutic Agents

Compound	Mechanism of Action Target Selectivity		
Proprotogracillin	ATP-competitive inhibitor of KAP7 tyrosine kinase.	High selectivity for KAP7.	
Competitor A	Broad-spectrum tyrosine kinase inhibitor.	Low selectivity, targets multiple kinases.	
Competitor B	PROTAC-mediated degradation of KAP7 protein.	High selectivity for KAP7 protein degradation.	
Vehicle Control	Dimethyl sulfoxide (DMSO) in saline.	Inert control.	

In Vitro Efficacy: Cell Viability Assay



The half-maximal inhibitory concentration (IC50) for cell viability was determined in a KAP7-mutant pancreatic cancer cell line (Panc-K7) following a 72-hour incubation with each compound.

Compound	IC50 (nM)
Proprotogracillin	15.8
Competitor A	250.4
Competitor B	45.2
Vehicle Control	> 10,000

In Vitro Mechanism of Action: Target Engagement and Pathway Inhibition

The ability of each compound to inhibit the autophosphorylation of KAP7 was assessed via Western blot analysis of phosphorylated KAP7 (p-KAP7) levels in Panc-K7 cells treated for 2 hours.

Compound (at 50 nM)	% Inhibition of p-KAP7	
Proprotogracillin	92%	
Competitor A	35%	
Competitor B	88% (as total KAP7 is degraded)	
Vehicle Control	0%	

The phosphorylation of "Signal Transducer 3" (ST3), a key downstream effector in the CELLPRO pathway, was measured by ELISA in Panc-K7 cells after a 6-hour treatment.



Compound (at 50 nM)	% Inhibition of p-ST3
Proprotogracillin	89%
Competitor A	41%
Competitor B	85%
Vehicle Control	0%

In Vivo Efficacy: Xenograft Tumor Growth Inhibition

A mouse xenograft model was established by subcutaneously implanting Panc-K7 cells. Once tumors reached approximately 100 mm³, mice were treated daily with the indicated compounds for 21 days.

Compound	Dosage	Tumor Growth Inhibition (%)	Final Average Tumor Volume (mm³)
Proprotogracillin	10 mg/kg	85%	150
Competitor A	30 mg/kg	55%	450
Competitor B	20 mg/kg	78%	220
Vehicle Control	N/A	0%	1000

Experimental Protocols Protocol 1: Cell Viability Assay

- Cell Seeding: Panc-K7 cells were seeded in 96-well plates at a density of 5,000 cells per well
 and allowed to adhere overnight.
- Compound Treatment: A serial dilution of Proprotogracillin, Competitor A, and Competitor B was prepared in culture medium. The existing medium was removed from the cells and 100 μL of the compound-containing medium was added to each well. Vehicle control wells received medium with 0.1% DMSO.



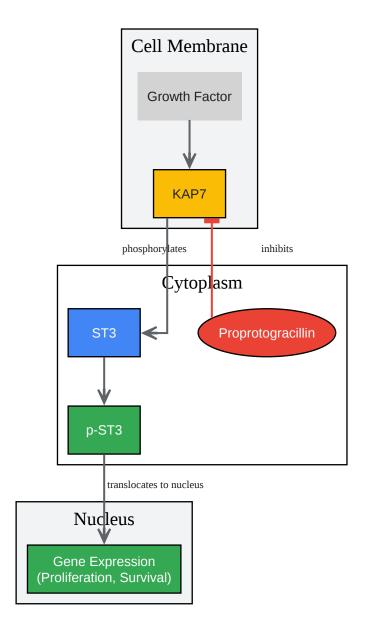
- Incubation: Plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
- Viability Assessment: 10 μL of CellTiter-Blue® reagent was added to each well and incubated for 4 hours. Fluorescence was measured at 560/590 nm (Ex/Em).
- Data Analysis: The relative fluorescence units were normalized to the vehicle control to determine the percentage of viable cells. The IC50 values were calculated using a non-linear regression analysis.

Protocol 2: Western Blot for p-KAP7

- Cell Lysis: Panc-K7 cells were treated with the compounds for 2 hours, then washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Protein concentration was determined using a BCA assay.
- SDS-PAGE and Transfer: 20 μg of protein from each sample was loaded onto a 4-12% Bis-Tris gel for electrophoresis and subsequently transferred to a PVDF membrane.
- Immunoblotting: The membrane was blocked with 5% BSA in TBST for 1 hour, followed by overnight incubation with primary antibodies against p-KAP7 (1:1000) and total KAP7 (1:1000). After washing, the membrane was incubated with an HRP-conjugated secondary antibody (1:5000) for 1 hour.
- Detection: The signal was visualized using an ECL detection reagent and imaged.
 Densitometry analysis was performed to quantify the p-KAP7/total KAP7 ratio.

Visualizations

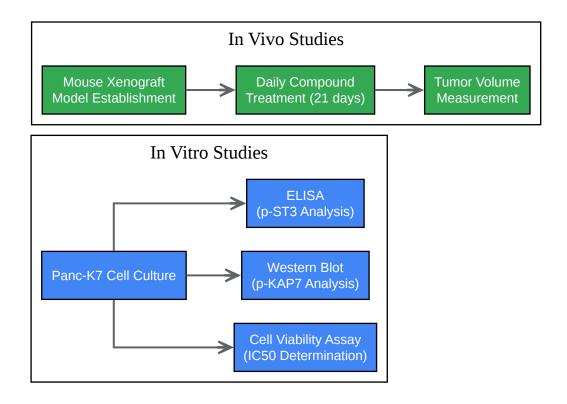




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Caption: Proprotogracillin inhibits the KAP7 signaling pathway.





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Caption: Preclinical experimental workflow for **Proprotogracillin** evaluation.

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